molecular formula C13H14ClNO B2969787 1-(6-chloro-1H-indol-3-yl)-2,2-dimethyl-1-propanone CAS No. 1002331-96-5

1-(6-chloro-1H-indol-3-yl)-2,2-dimethyl-1-propanone

Cat. No.: B2969787
CAS No.: 1002331-96-5
M. Wt: 235.71
InChI Key: ACMQARARTMIAQL-UHFFFAOYSA-N
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Description

1-(6-Chloro-1H-indol-3-yl)-2,2-dimethyl-1-propanone is a synthetic organic compound belonging to the indole family Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

The synthesis of 1-(6-chloro-1H-indol-3-yl)-2,2-dimethyl-1-propanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 6-chloroindole and 2,2-dimethylpropanal.

    Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using a catalyst to facilitate the formation of the desired product.

    Industrial Production: For large-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

1-(6-Chloro-1H-indol-3-yl)-2,2-dimethyl-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-Chloro-1H-indol-3-yl)-2,2-dimethyl-1-propanone has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.

    Biology: The compound is used in studies related to cell signaling and enzyme inhibition, providing insights into biological processes and potential therapeutic targets.

    Medicine: Research has explored its potential as an anticancer agent, given the biological activity of indole derivatives in inhibiting cancer cell growth.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-chloro-1H-indol-3-yl)-2,2-dimethyl-1-propanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and affecting cellular processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its biological effects.

Comparison with Similar Compounds

1-(6-Chloro-1H-indol-3-yl)-2,2-dimethyl-1-propanone can be compared with other indole derivatives, such as:

    1-(6-Chloro-1H-indol-3-yl)ethan-1-one: This compound has a similar structure but differs in the alkyl group attached to the indole ring, affecting its reactivity and applications.

    2-(6-Chloro-1H-indol-3-yl)acetic acid: This derivative contains a carboxylic acid group, making it more suitable for applications in biochemistry and pharmaceuticals.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(6-chloro-1H-indol-3-yl)-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO/c1-13(2,3)12(16)10-7-15-11-6-8(14)4-5-9(10)11/h4-7,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMQARARTMIAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CNC2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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